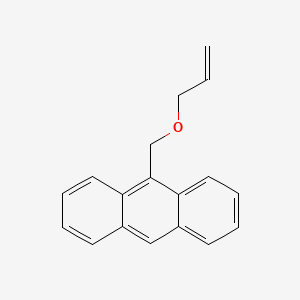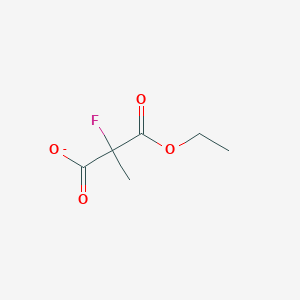
Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester is a chemical compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the central carbon atom of the malonic acid structure, with an ethyl ester group attached to one of the carboxyl groups. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester typically involves the esterification of 2-fluoro-2-methylmalonic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Condensation Reactions: Catalysts such as p-toluenesulfonic acid or sodium methoxide are used to facilitate the reaction.
Major Products Formed
Substitution Reactions: Products include substituted malonic acid derivatives.
Hydrolysis: The major product is 2-fluoro-2-methylmalonic acid.
Condensation Reactions: Products include various complex organic molecules depending on the reactants used.
科学的研究の応用
Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is used in the study of enzyme inhibition and metabolic pathways.
Industry: It is used in the production of polymers and resins.
作用機序
The mechanism of action of propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester involves its interaction with various molecular targets. In enzyme inhibition studies, it acts as a competitive inhibitor by binding to the active site of the enzyme, preventing the substrate from binding. The fluorine atom enhances its binding affinity due to its electronegativity, which increases the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
Dimethyl malonate: Another ester of malonic acid, but with two methyl groups instead of an ethyl group and a fluorine atom.
Diethyl malonate: Similar to dimethyl malonate but with two ethyl groups.
2-Fluoromalonic acid: Lacks the ester group but has a similar structure with a fluorine atom.
Uniqueness
Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester is unique due to the presence of both a fluorine atom and an ethyl ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming complex molecules, making it valuable in various applications.
特性
分子式 |
C6H8FO4- |
|---|---|
分子量 |
163.12 g/mol |
IUPAC名 |
3-ethoxy-2-fluoro-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C6H9FO4/c1-3-11-5(10)6(2,7)4(8)9/h3H2,1-2H3,(H,8,9)/p-1 |
InChIキー |
OWFHJVJZEQPHJK-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)C(C)(C(=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



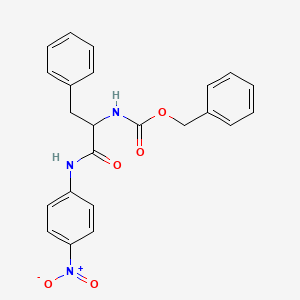
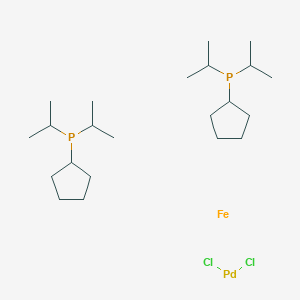
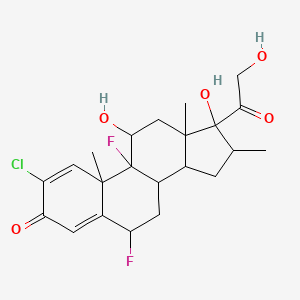
![tert-butylazanium;4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B13394976.png)

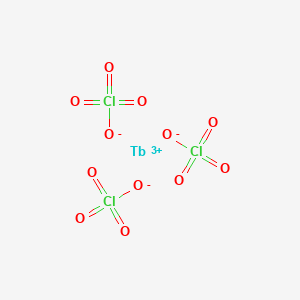

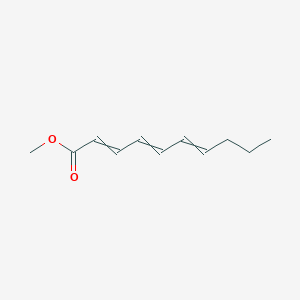
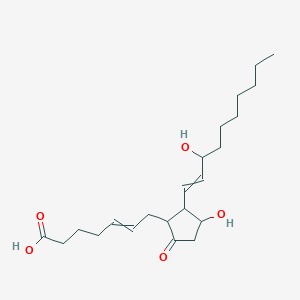
![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B13394998.png)
![(2S)-1-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395006.png)
